3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
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Overview
Description
3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is an organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a xanthene core structure substituted with a 4-chlorobenzyl group and a hydroxy group. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the reaction of 4-chlorobenzyl chloride with 1-hydroxy-9H-xanthen-9-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted xanthene derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: A coumarin derivative with similar structural features.
3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde: Another compound with a chlorobenzyl group attached to an aromatic ring.
Uniqueness
3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to its xanthene core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13ClO4 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H13ClO4/c21-13-7-5-12(6-8-13)11-24-14-9-16(22)19-18(10-14)25-17-4-2-1-3-15(17)20(19)23/h1-10,22H,11H2 |
InChI Key |
KOKJHMJLPBQJFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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